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For Researchers, Scientists, and Drug Development Professionals

Core Introduction: Unveiling the Epigenetic
Regulator GSK503
GSK503 is a potent and highly specific small molecule inhibitor of the human histone

methyltransferase, Enhancer of Zeste Homolog 2 (EZH2). As the catalytic subunit of the

Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by

catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is a

hallmark of transcriptional repression, and its dysregulation is implicated in the pathogenesis of

numerous human cancers. GSK503 acts as a competitive inhibitor of the S-adenosyl-L-

methionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to its

histone substrate. This mode of action leads to a reduction in global H3K27me3 levels,

reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell

growth and proliferation.

This technical guide provides a comprehensive overview of the function, mechanism of action,

and preclinical data associated with GSK503. It is designed to serve as a valuable resource for

researchers and drug development professionals investigating the therapeutic potential of

EZH2 inhibition.
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The following tables summarize the key in vitro and in vivo quantitative data for GSK503,

providing a comparative overview of its potency, selectivity, and efficacy.

Parameter Value Notes

EZH2 Ki 3 nM
Potent inhibition of EZH2

enzymatic activity.[1]

EZH2 IC50

Not explicitly stated as a

numerical value, but described

as potent.

EZH1 IC50 633 nM
Demonstrates selectivity for

EZH2 over EZH1.[1]

Selectivity >4000-fold
Against a panel of 20 other

human methyltransferases.[1]

Cell Line Cancer Type
IC50 (Growth

Inhibition)
Notes

SUDHL4
Diffuse Large B-cell

Lymphoma (DLBCL)

Growth inhibition

observed.

Specific IC50 value

not provided.[2]

SUDHL6
Diffuse Large B-cell

Lymphoma (DLBCL)

Growth inhibition

observed.

Specific IC50 value

not provided.[2]

Panel of 7 DLBCL cell

lines

Diffuse Large B-cell

Lymphoma (DLBCL)

Growth inhibition

observed.

Effects were

enhanced by the

addition of ABT737 or

Obatoclax.[2]
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Animal Model Tumor Type
Dosage and

Administration
Key Findings

SCID Mice

SUDHL4 and

SUDHL6 DLBCL

Xenografts

150 mg/kg, daily,

intraperitoneal (i.p.)

Inhibition of tumor

growth.[2]

C57Bl/6 Mice B16-F10 Melanoma Not specified

Significant reduction

in global H3K27me3

levels, inhibition of

tumor growth, and

virtual abolishment of

metastases formation.

[2]

C57BL6 Mice Immunized with SRBC 150 mg/kg, i.p.

Reduced the level of

H3K27me3 in

splenocytes.[2]

Lynch Syndrome

Mouse Model
Colorectal Precancers

Preventive dose over

9 weeks

Significantly increased

CD4+ and CD8+ T

cells, reduced

adenoma multiplicity,

and reduced H3K27

methylation levels.[3]

Mechanism of Action and Signaling Pathways
GSK503 functions as a competitive inhibitor of the SAM cofactor binding site within the SET

domain of EZH2. This binding event prevents EZH2 from catalyzing the transfer of a methyl

group from SAM to histone H3 at lysine 27. The inhibition of H3K27 trimethylation leads to a

more open chromatin state, allowing for the transcription of previously silenced genes,

including tumor suppressors.
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Mechanism of Action of GSK503
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Mechanism of GSK503 Action on EZH2

The inhibition of EZH2 by GSK503 can also impact other signaling pathways that are

downstream of or interact with the PRC2 complex. For instance, EZH2 has been shown to be

involved in the regulation of the PI3K/AKT/mTOR pathway. By altering the epigenetic

landscape, GSK503 may indirectly modulate the activity of these critical cancer-related

signaling cascades.
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Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

characterize the function of GSK503.

EZH2 Enzymatic Assay (In Vitro)
Objective: To determine the in vitro potency of GSK503 in inhibiting the methyltransferase

activity of the PRC2 complex.

Materials:

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp46/48)

Histone H3 peptide (e.g., corresponding to amino acids 21-44) as a substrate

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

GSK503

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

Scintillation cocktail and counter

Procedure:

Prepare serial dilutions of GSK503 in DMSO.

In a 96-well plate, add the PRC2 complex, histone H3 peptide, and GSK503 (or DMSO for

control) to the assay buffer.

Initiate the reaction by adding [³H]-SAM.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

Transfer the reaction mixture to a filter plate to capture the methylated histone peptide.
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Wash the filter plate to remove unincorporated [³H]-SAM.

Add scintillation cocktail to each well and measure the radioactivity using a scintillation

counter.

Calculate the percentage of inhibition for each GSK503 concentration and determine the

IC50 value.
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EZH2 Enzymatic Assay Workflow
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Workflow for EZH2 Enzymatic Assay
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Cell Viability Assay (MTT Assay)
Objective: To assess the effect of GSK503 on the proliferation and viability of cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

GSK503

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Prepare serial dilutions of GSK503 in culture medium.

Replace the medium in the wells with the medium containing different concentrations of

GSK503 (or DMSO for vehicle control).

Incubate the plate for a desired period (e.g., 72 hours).

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Western Blot Analysis for H3K27me3
Objective: To determine the effect of GSK503 on the cellular levels of H3K27me3.

Materials:

Cancer cells treated with GSK503

RIPA buffer with protease and phosphatase inhibitors

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

HRP-conjugated secondary antibody

SDS-PAGE gels and blotting apparatus

Chemiluminescent substrate and imaging system

Procedure:

Treat cells with various concentrations of GSK503 for a specified time (e.g., 48-72 hours).

Lyse the cells in RIPA buffer and quantify the protein concentration.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Quantify the band intensities to determine the relative change in H3K27me3 levels.[4][5]

Western Blot Workflow for H3K27me3
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Workflow for H3K27me3 Western Blot

Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically

investigating GSK503 in human subjects. While other EZH2 inhibitors have advanced into

clinical development for various hematological and solid tumors, the clinical trajectory of

GSK503 remains undisclosed in the public domain.

Conclusion
GSK503 is a potent and selective inhibitor of EZH2 with demonstrated preclinical activity in

various cancer models. Its ability to reduce H3K27me3 levels and inhibit tumor growth

underscores the therapeutic potential of targeting the EZH2 methyltransferase in oncology. The

detailed protocols and data presented in this guide provide a solid foundation for further

investigation into the biological functions and therapeutic applications of GSK503 and other

EZH2 inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and

pharmacodynamic properties and to explore its potential for clinical development.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the EZH2 Inhibitor
GSK503]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586943#gsk503-ezh2-inhibitor-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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